4-chloro-N-[(1-hydroxycyclopentyl)methyl]benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[(1-hydroxycyclopentyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-11-5-3-10(4-6-11)12(16)15-9-13(17)7-1-2-8-13/h3-6,17H,1-2,7-9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONXTPIJLIPVKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(1-hydroxycyclopentyl)methyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoyl chloride and 1-hydroxycyclopentylmethanol.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-chlorobenzoyl chloride is reacted with 1-hydroxycyclopentylmethanol under anhydrous conditions to form the desired benzamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions such as controlled temperature and pressure to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(1-hydroxycyclopentyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 4-chloro-N-[(1-oxocyclopentyl)methyl]benzamide.
Reduction: Formation of 4-chloro-N-[(1-hydroxycyclopentyl)methyl]aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-[(1-hydroxycyclopentyl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(1-hydroxycyclopentyl)methyl]benzamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways involved in inflammation or pain perception.
Comparison with Similar Compounds
Key Observations :
- Hydroxyalkyl or cyclic substituents (e.g., piperidine, cycloheptyl) enhance hydrogen bonding, improving crystallinity and thermal stability .
- Chlorine at the para position increases lipophilicity, aiding membrane permeability in biological systems .
- Bulky substituents (e.g., piperidine) reduce conformational flexibility, influencing binding to biological targets .
Key Observations :
Key Observations :
- Hydroxy and nitro groups enhance antimicrobial activity by disrupting bacterial redox pathways .
- Chlorophenyl substituents improve binding to protein targets like Pdcd4 .
Crystallographic and Spectroscopic Features
Biological Activity
4-chloro-N-[(1-hydroxycyclopentyl)methyl]benzamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound is characterized by the following molecular structure:
- Molecular Formula: C_{12}H_{14}ClN_{1}O_{1}
- Molecular Weight: 235.7 g/mol
The compound features a benzamide core with a chloro substituent and a hydroxycyclopentyl group, which may influence its biological interactions.
The biological activity of this compound is believed to involve interactions with specific molecular targets within biological systems:
- Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and pain pathways.
- Signaling Pathways: It is hypothesized to modulate signaling pathways related to inflammation and pain perception, potentially influencing conditions such as chronic pain and inflammatory disorders.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Anti-inflammatory Effects: Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
- Analgesic Properties: The compound is also being investigated for its analgesic effects, which could provide relief in pain management scenarios.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- In Vitro Studies:
- Cytotoxicity Assays:
-
Comparative Analysis:
- A comparative analysis with structurally similar compounds revealed that this compound displayed unique biological properties due to its specific substitution pattern. This uniqueness may confer distinct therapeutic advantages over its analogs.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Significant reduction in inflammation | |
| Analgesic | Pain relief observed in models | |
| Cytotoxicity | Effective against KG-1 leukemia cells |
Table 2: Comparative Analysis of Similar Compounds
| Compound Name | Structure Type | Unique Properties |
|---|---|---|
| This compound | Benzamide with cyclopentyl group | Potential anti-inflammatory and analgesic effects |
| 4-chloro-N-[(1-hydroxycyclohexyl)methyl]benzamide | Benzamide with cyclohexyl group | Similar structure but different biological activity |
| 4-chloro-N-[(1-hydroxycyclopentyl)ethyl]benzamide | Benzamide with ethyl group | Varying pharmacokinetics and efficacy |
Q & A
Basic Research Questions
Q. What experimental methods are used to determine the crystal structure of 4-chloro-N-[(1-hydroxycyclopentyl)methyl]benzamide?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves a Bruker APEII CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Structure solution uses direct methods (e.g., SHELXS-97), and refinement employs SHELXL-97 with full-matrix least-squares minimization. Hydrogen atoms are positioned geometrically or via Fourier difference maps.
- Key Parameters : Space group (e.g., P21/n), unit cell dimensions (a, b, c, β), and R-factors (e.g., R1 < 0.05 for high-quality data). For example, a related compound showed a = 8.965 Å, b = 19.613 Å, c = 11.456 Å, β = 96.989°, V = 1999.3 ų .
Q. How are hydrogen bonding and supramolecular interactions analyzed in this compound?
- Methodology : Intermolecular interactions are identified using crystallographic software (e.g., Mercury). Hydrogen bonds (e.g., O–H⋯O, N–H⋯O) are quantified by donor-acceptor distances (2.6–3.0 Å) and angles (>120°). For instance, water-mediated H-bonds in a monohydrate analog formed 2D sheets parallel to the (101) plane .
Q. What spectroscopic techniques confirm the compound’s purity and functional groups?
- Methodology :
- NMR : ¹H/¹³C NMR to verify substituents (e.g., cyclopentyl CH2 at δ ~3.5 ppm, benzamide carbonyl at ~168 ppm).
- FT-IR : Peaks at ~3300 cm⁻¹ (O–H stretch), ~1650 cm⁻¹ (amide C=O), and ~700 cm⁻¹ (C–Cl) .
- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]+ m/z calculated vs. observed) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes/receptors (e.g., viral proteases).
- MD Simulations : GROMACS for stability analysis (e.g., RMSD < 2 Å over 100 ns).
- QSAR : Correlate substituent effects (e.g., Cl position, cyclopentyl hydrophobicity) with activity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-Response Curves : Re-evaluate IC50 values under standardized conditions (e.g., fixed cell lines, assay protocols).
- Metabolite Screening : LC-MS to identify degradation products that may confound results.
- Structural Analog Comparison : Test derivatives (e.g., 4-chloro-N-(pyridin-3-ylmethyl)benzamide) to isolate pharmacophoric elements .
Q. How are reaction conditions optimized for scalable synthesis?
- Methodology :
- DoE (Design of Experiments) : Vary temperature, solvent (e.g., ethyl methyl ketone), and catalyst (e.g., triethylamine) to maximize yield.
- Kinetic Monitoring : In situ FT-IR or HPLC to track intermediate formation (e.g., amide coupling).
- Crystallization Control : Adjust anti-solvent addition rates to improve crystal purity .
Q. What crystallographic challenges arise when refining disordered solvent molecules?
- Methodology :
- SQUEEZE (PLATON) : Remove diffuse electron density from disordered solvents.
- Thermal Ellipsoid Analysis : Identify over-constrained atoms (Uiso > 0.1 Ų).
- Twinning Refinement : Use TWINLAW for non-merohedral cases (e.g., pseudo-merohedral twinning) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
